REACTION_CXSMILES
|
[C:1]([C:5]1[CH:6]=[CH:7][CH:8]=[C:9]2[C:13]=1[N:12]([CH3:14])[C:11]([C:15]([O:17]CC)=[O:16])=[CH:10]2)([O:3]C)=[O:2].[OH-].[Na+]>C(O)C>[CH3:14][N:12]1[C:13]2[C:9](=[CH:8][CH:7]=[CH:6][C:5]=2[C:1]([OH:3])=[O:2])[CH:10]=[C:11]1[C:15]([OH:17])=[O:16] |f:1.2|
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Name
|
ethyl 7-carbomethoxy-1-methyl-2-indolecarboxylate
|
Quantity
|
5.2 g
|
Type
|
reactant
|
Smiles
|
C(=O)(OC)C=1C=CC=C2C=C(N(C12)C)C(=O)OCC
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Name
|
|
Quantity
|
90 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 3 hours
|
Duration
|
3 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated under reduced pressure and ice water
|
Type
|
ADDITION
|
Details
|
was added to the residue
|
Type
|
ADDITION
|
Details
|
2N hydrochloric acid was added
|
Type
|
FILTRATION
|
Details
|
The precipitated solid was filtered
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
CN1C(=CC2=CC=CC(=C12)C(=O)O)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.7 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 107.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |